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molecular formula C10H8F2N2OS B8442750 4-(3,5-Difluoro-4-methoxyphenyl)thiazol-2-amine

4-(3,5-Difluoro-4-methoxyphenyl)thiazol-2-amine

Cat. No. B8442750
M. Wt: 242.25 g/mol
InChI Key: WQWKOXCCOAAIMU-UHFFFAOYSA-N
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Patent
US08999983B2

Procedure details

A reaction mixture containing 2-bromo-1-(3,5-difluoro-4-methoxyphenyl)ethanone (2.0 g, 7.5 mmol, 1.0 equiv) and thiourea (0.57 g, 7.5 mmol, 1.0 equiv) in EtOH (20.0 mL) was heated at reflux for 3.0 h. The residue was basified with saturated aqueous NaHCO3 (20 mL) and extracted with EtOAc (3×30 mL). The organic layer was separated, dried over MgSO4(s), and concentrated under reduced pressure. The resultant solids were washed with hexanes to give 4-(3,5-difluoro-4-methoxyphenyl)thiazol-2-amine (1.54 g, 6.4 mmol) as white solids in 84% yield: 1H NMR (DMSO-d6, 500 MHz) δ 7.49-7.54 (m, 2 H), 7.12-7.14 (m, 3 H), 3.92 (s, 3 H); ESI-MS: m/z 243.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([F:11])[C:8]([O:12][CH3:13])=[C:7]([F:14])[CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17].C([O-])(O)=O.[Na+]>CCO>[F:14][C:7]1[CH:6]=[C:5]([C:3]2[N:15]=[C:16]([NH2:18])[S:17][CH:2]=2)[CH:10]=[C:9]([F:11])[C:8]=1[O:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)F)OC)F
Name
Quantity
0.57 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.0 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4(s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resultant solids were washed with hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1OC)F)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.4 mmol
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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